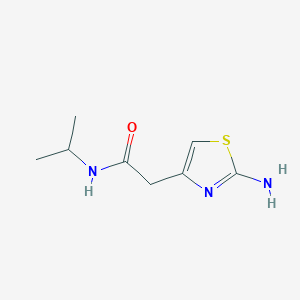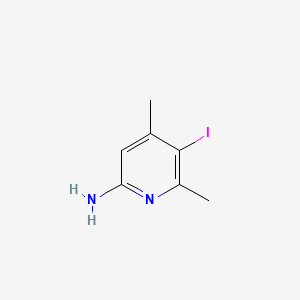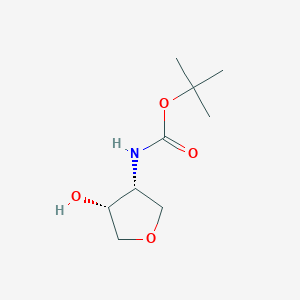![molecular formula C8H15BrO2 B1372790 2-[(3-Bromopropoxy)methyl]oxolane CAS No. 1094435-43-4](/img/structure/B1372790.png)
2-[(3-Bromopropoxy)methyl]oxolane
Übersicht
Beschreibung
“2-[(3-Bromopropoxy)methyl]oxolane” is a chemical compound with the CAS Number: 1094435-43-4 . It has a molecular weight of 223.11 . This compound is used in scientific research and finds applications in various fields like organic synthesis and drug discovery.
Molecular Structure Analysis
The molecular structure of “2-[(3-Bromopropoxy)methyl]oxolane” consists of a five-membered oxolane ring with a bromopropoxy methyl group attached . The InChI code for this compound is 1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(3-Bromopropoxy)methyl]oxolane” include a molecular weight of 223.11 . More specific physical properties such as melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Oxetane and Oxolane Formation : The compound 1-(2,3-Epoxypropyl)-1-cyclohexanol and its methyl analogues, when treated with a base in aqueous dimethyl sulfoxide, form corresponding oxetanes as main products. Under anhydrous conditions, these compounds yield oxolane dimers (Murai, Ono, & Masamune, 1977).
Electrophilic Additions : The chemistry of 3,4-epoxy-2-methylene oxolanes includes highly diastereoselective electrophilic additions. Using phenylselenyl bromine as an electrophile, complete diastereoselectivity favoring the trans isomer was achieved (V. Dalla & P. Pale, 1996).
Synthesis of Chiral GABA Analogues : The epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes were synthesized from (S)-N-tritylhomoserine lactone. These compounds were used to create conformationally restricted chiral γ-aminobutyric acid (GABA) analogues (Papaioannou et al., 1991).
Synthesis of Nucleic Acid Related Compounds : The treatment of 1,3-dioxolane with acetyl bromide produced (2-acetoxyethoxy)methyl bromide, which was then used in synthesizing N-[(2-hydroxyethoxy)methyl] heterocycles, potent antiviral agents (Robins & Hatfield, 1982).
Aldehyde-functionalized Poly(2-oxazoline)s : A protected aldehyde-functionalized 2-oxazoline, 2-[3-(1,3)-dioxolan-2-ylpropyl]-2-oxazoline (DPOx), was synthesized and used in polymerization to create water-soluble copolymers. The hydrolysis of these homo- and copolymers resulted in aldehyde-bearing poly(2-oxazoline)s, which reacted with amino-oxy compounds to form oximes (Taubmann, Luxenhofer, Cesana, & Jordan, 2005).
Polymerization and Cyclization Reactions : 2-(Multimethoxy)phenyl-4-methylene-1,3-dioxolanes were prepared and polymerized with boron trifluoride, leading to mainly ring-opening polymerization and cyclization reactions to yield poly(keto ether) and 3(2H)-dihydrofuranone (Jang & Gong, 1999).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(3-bromopropoxymethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXDWYCBLYUJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




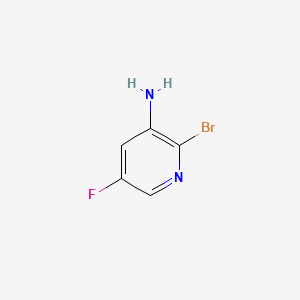
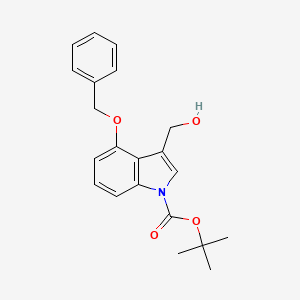

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)


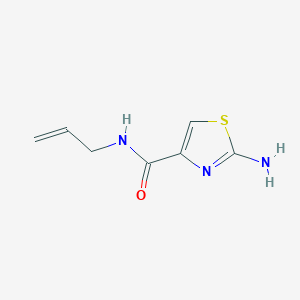
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)

